2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid
Description
2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid is a quinoxaline derivative featuring a diethylamino group at position 3, a sulfanyl (thioether) linker at position 2, and an acetic acid moiety. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound is synthesized via chemoselective reactions starting from 3-phenylquinoxaline-2(1H)-thione precursors, as described in methodologies for analogous quinoxaline derivatives .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[3-(diethylamino)quinoxalin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C14H17N3O2S/c1-3-17(4-2)13-14(20-9-12(18)19)16-11-8-6-5-7-10(11)15-13/h5-8H,3-4,9H2,1-2H3,(H,18,19) |
InChI Key |
IBPHPZKLBTYFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of 3-(diethylamino)quinoxaline-2-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the sulfanylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among related compounds include substituents on the quinoxaline ring, the nature of the sulfanyl-linked group, and additional functional groups. Below is a comparative analysis:
| Compound | Key Structural Features | Impact on Properties |
|---|---|---|
| 2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid | Diethylamino (electron-donating), acetic acid | Enhanced lipophilicity; balanced solubility |
| (3-Methylquinoxalin-2-yl)sulfanylacetic acid () | Methyl group at position 3, phenyl-acetic acid | Reduced steric hindrance; potential for π-π interactions |
| 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid () | Morpholine (cyclic tertiary amine) at position 3 | Increased polarity and hydrogen-bonding capacity; improved aqueous solubility |
| 3-Difluoromethyl-quinoxaline-2-thiol derivatives () | Difluoromethyl group at position 3 | Enhanced electronegativity; possible metabolic stability and bioavailability |
| 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid | 4-Methylpiperidine (cyclic amine) at position 3 | Moderate lipophilicity; altered pharmacokinetics due to ring size |
| 2-[(4-Methylquinolin-2-yl)sulfanyl]acetic Acid () | Quinoline core with methyl group | Increased aromaticity; potential for intercalation in biological targets |
Physicochemical Properties
- Acidity : The acetic acid group’s pKa varies with substituents. Electron-withdrawing groups (e.g., sulfonyl in ) lower pKa, increasing acidity .
- Solubility: Morpholine and piperidine derivatives () exhibit higher aqueous solubility due to polar amine groups, whereas diethylamino and phenyl analogs are more lipophilic .
- Spectroscopic Data :
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